molecular formula C7H4F3NO2 B15219112 6-(Difluoromethyl)-2-fluoronicotinic acid

6-(Difluoromethyl)-2-fluoronicotinic acid

Katalognummer: B15219112
Molekulargewicht: 191.11 g/mol
InChI-Schlüssel: ZDTJSCJEVPNLAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Difluoromethyl)-2-fluoronicotinic acid is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both difluoromethyl and fluorine groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-2-fluoronicotinic acid typically involves the introduction of difluoromethyl and fluorine groups onto a nicotinic acid scaffold. One common method is the late-stage difluoromethylation of nicotinic acid derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. Metal-based methods, such as those involving palladium or copper catalysts, are commonly employed for the efficient transfer of difluoromethyl groups to the nicotinic acid core .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Difluoromethyl)-2-fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

6-(Difluoromethyl)-2-fluoronicotinic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Difluoromethyl)-2-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorine groups enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological activities, making the compound a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorinated nicotinic acid derivatives and difluoromethylated compounds, such as:

Uniqueness

6-(Difluoromethyl)-2-fluoronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluorine groups enhances its reactivity and stability, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H4F3NO2

Molekulargewicht

191.11 g/mol

IUPAC-Name

6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C7H4F3NO2/c8-5(9)4-2-1-3(7(12)13)6(10)11-4/h1-2,5H,(H,12,13)

InChI-Schlüssel

ZDTJSCJEVPNLAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1C(=O)O)F)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.